Morpholine, 4-(2-methyl-1-propenyl)-
Description
Morpholine, 4-(2-methyl-1-propenyl)- (CAS 2403-55-6) is a substituted morpholine derivative with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol . Its IUPAC name is 4-(2-methylprop-1-en-1-yl)morpholine, and it features a morpholine ring substituted with a 2-methyl-1-propenyl group at the nitrogen atom. The compound has a boiling point of 118–122°C at 150 mmHg and is characterized by moderate lipophilicity (estimated cLog P ~3.5) based on structurally related compounds . It is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Properties
CAS No. |
2403-55-6 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-(2-methylprop-1-enyl)morpholine |
InChI |
InChI=1S/C8H15NO/c1-8(2)7-9-3-5-10-6-4-9/h7H,3-6H2,1-2H3 |
InChI Key |
RSEUOMWVYSLIKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CN1CCOCC1)C |
Origin of Product |
United States |
Scientific Research Applications
While comprehensive information on the applications of "Morpholine, 4-(2-methyl-1-propenyl)-" is limited, the available data suggests its role as a chemical intermediate .
Morpholine, 4-(2-methyl-1-propenyl)-
- Chemical Structure The compound has the molecular formula .
- NIST record This compound was synthesized in 1960 using a prism, grating, or hybrid spectrometer .
Synthesis of Pregabalin
Morpholine, 4-(2-methyl-1-propenyl) is used in the preparation of pregabalin :
- The compound 4-(2-methyl-1-propenyl)-5-morpholino-5H-2-furanone can be prepared in one pot from isobutyraldehyde and acetaldehyde .
- Pregabalin, also known as (S)-(+)-3-aminomethyl-5-methyl-hexanoic acid, is the active agent in Lyrica, a drug approved for treating epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder .
- Improved and cost-effective synthesis methods for Pregabalin are still being sought .
- The invention provides a compound according to formula (VI) .
- The invention provides a process for the manufacture of a compound of formula (VI) wherein R is other than hydrogen, R 1 -C(O)-, and R 2 -SO 2 -, comprising the steps of .
- The suitable amine is a secondary amine selected from: ((C 1 -C 4 )alkyl) 2 NH, pyrrolidine, piperidine, morpholine, piperazine, N-methylpiperazine, N-ethylpiperazine and N-benzylpiperazine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The substituent on the morpholine ring significantly influences physicochemical properties and applications. Below is a comparative analysis with key analogs:
Table 1: Comparison of Morpholine Derivatives
Key Observations :
- Lipophilicity : The 2-methyl-1-propenyl substituent provides moderate lipophilicity (cLog P ~3.5), making the compound more soluble in organic solvents than derivatives with polar groups like sulfonyl (cLog P ~2.0) or acryloyl (cLog P ~1.2) .
- Boiling Point : The compound’s relatively low boiling point (118–122°C) compared to chlorinated analogs (e.g., 228.6°C for 2-(chloromethyl)-4-(2-propen-1-yl)morpholine) suggests higher volatility, advantageous for purification .
Industrial Use
- Intermediate: Used in synthesizing UV-curable monomers (e.g., acryloyl morpholine derivatives) and pharmaceutical precursors .
- Agrochemicals : Morpholine derivatives are key in developing herbicides and fungicides due to their stability and solubility profiles .
Preparation Methods
The Knorr-Loew method involves the condensation of morpholine with 2-methylpropenyl chloride in the presence of a base. This one-step synthesis is widely cited in early literature .
Procedure :
-
Reagents : Morpholine (1.0 eq), 2-methylpropenyl chloride (1.2 eq), triethylamine (1.5 eq).
-
Conditions : Stirred in anhydrous dichloromethane at 0–5°C for 4 hours.
-
Workup : The reaction mixture is washed with water, dried over MgSO₄, and purified via vacuum distillation.
This method is favored for its simplicity but requires careful temperature control to avoid polymerization of the propenyl chloride.
Enamine Synthesis via Aldehyde Condensation
A scalable approach involves the condensation of morpholine with isobutyraldehyde and acetaldehyde under acidic conditions .
Procedure :
-
Reagents : Isobutyraldehyde (1.0 eq), acetaldehyde (1.0 eq), morpholine (1.1 eq), p-toluenesulfonic acid (0.1 eq).
-
Conditions : Refluxed in acetonitrile at 50°C for 6 hours.
-
Workup : The product is extracted with ethyl acetate, washed with brine, and crystallized from methanol.
Mechanistic Insight :
The reaction proceeds via formation of a dienamine intermediate, followed by acid-catalyzed cyclization to yield the target compound .
Metal-Catalyzed Coupling Reactions
Recent advancements utilize palladium-catalyzed coupling for stereoselective synthesis:
Procedure :
-
Reagents : 4-Morpholinylboronic acid (1.0 eq), 2-methyl-1-propenyl bromide (1.2 eq), Pd(PPh₃)₄ (5 mol%).
-
Conditions : Heated at 80°C in toluene/water (3:1) with K₂CO₃ (2.0 eq) for 12 hours.
-
Workup : Filtered through Celite, solvent evaporated, and purified via column chromatography.
This method offers improved regioselectivity and is suitable for gram-scale production.
Microwave-Assisted Synthesis
A rapid protocol employs microwave irradiation to accelerate the reaction:
Procedure :
-
Reagents : Morpholine (1.0 eq), 2-methyl-1-propenyl mesylate (1.1 eq), K₂CO₃ (2.0 eq).
-
Conditions : Irradiated at 120°C in DMF for 20 minutes.
-
Workup : Diluted with water, extracted with ethyl acetate, and distilled under reduced pressure.
Advantages : Reduced reaction time (20 minutes vs. 6 hours) and higher purity.
Enzymatic Resolution for Chiral Derivatives
For enantiomerically pure variants, lipase-mediated resolution is employed:
Procedure :
-
Reagents : Racemic 4-(2-methyl-1-propenyl)morpholine (1.0 eq), vinyl acetate (2.0 eq), Candida antarctica lipase B (10 mg/mmol).
-
Conditions : Stirred in tert-butyl methyl ether at 30°C for 24 hours.
-
Workup : Enzyme filtered, solvent evaporated, and chiral HPLC separation performed.
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Knorr-Loew | 2-Methylpropenyl chloride | 0–5°C, 4 hours | 68–72 | Simple setup | Low yield, polymerization risk |
| Aldehyde Condensation | Isobutyraldehyde, morpholine | 50°C, 6 hours | 60–67 | Scalable | Acidic conditions required |
| Pd-Catalyzed Coupling | 4-Morpholinylboronic acid | 80°C, 12 hours | 75–82 | High regioselectivity | Costly catalyst |
| Microwave-Assisted | 2-Methyl-1-propenyl mesylate | 120°C, 20 minutes | 85–88 | Rapid, high purity | Specialized equipment needed |
| Enzymatic Resolution | Candida antarctica lipase B | 30°C, 24 hours | 45–50 | Enantiopure products | Low yield, requires HPLC |
Critical Considerations
-
Purity Challenges : Byproducts such as N-alkylated morpholines may form during aldehyde condensation, necessitating careful chromatography .
-
Safety : 2-Methylpropenyl chloride is moisture-sensitive and requires inert atmosphere handling .
-
Green Chemistry : Recent efforts focus on replacing toxic solvents (e.g., DMF) with cyclopentyl methyl ether in microwave protocols .
Q & A
Basic Research Questions
Q. How can researchers confirm the identity of Morpholine, 4-(2-methyl-1-propenyl)- in synthetic mixtures?
- Methodological Answer : Use a combination of spectral techniques:
- NMR : Analyze proton and carbon signals to confirm the morpholine ring and propenyl substituent (e.g., δ 3.6–3.8 ppm for morpholine’s CH₂ groups and δ 5.1–5.3 ppm for propenyl protons) .
- Mass Spectrometry : Compare the molecular ion peak (m/z 141) with the theoretical molecular weight (C₈H₁₅NO) .
- CAS Registry Cross-Verification : Validate against CAS 2403-55-6 .
Q. What synthetic routes are available for Morpholine, 4-(2-methyl-1-propenyl)-?
- Methodological Answer :
- Nucleophilic Substitution : React 4-chloromorpholine with 2-methyl-1-propenyl Grignard reagents under anhydrous conditions .
- Catalytic Alkylation : Use transition-metal catalysts (e.g., Pd/C) to couple morpholine with allylic halides, optimizing reaction time and solvent polarity .
- Purity Validation : Monitor by TLC (silica gel, ethyl acetate/hexane) and GC-MS to detect byproducts .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles due to skin/eye irritation risks (GHS Category 2A) .
- Ventilation : Use fume hoods to minimize inhalation of vapors (H335: Respiratory tract irritation) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can conflicting toxicity data (e.g., carcinogenicity vs. non-carcinogenicity) be resolved for this compound?
- Methodological Answer :
- In Silico Screening : Apply QSAR models (e.g., OECD Toolbox) to predict mutagenicity and cross-validate with Ames test results .
- In Vitro Assays : Conduct micronucleus tests on human cell lines (e.g., HepG2) to assess genotoxicity .
- Dose-Response Analysis : Use OECD Guideline 451 for long-term carcinogenicity studies in rodents, controlling for metabolic differences between species .
Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?
- Methodological Answer :
- pH Optimization : Maintain pH 6–8 to prevent morpholine ring hydrolysis (monitor via UV-Vis at 210–230 nm) .
- Lyophilization : Stabilize the compound by freeze-drying and storing under inert gas (N₂/Ar) .
- Degradation Studies : Use HPLC-PDA to track decomposition products under accelerated storage conditions (40°C/75% RH) .
Q. How does the propenyl substituent influence the compound’s bioactivity compared to other morpholine derivatives?
- Methodological Answer :
- Molecular Docking : Compare binding affinities with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
- SAR Analysis : Synthesize analogs (e.g., 4-methyl or 4-phenyl derivatives) and test antimicrobial potency via broth microdilution assays (CLSI guidelines) .
- Electron Density Mapping : Analyze substituent effects on electron distribution via DFT calculations (B3LYP/6-31G*) .
Q. What computational models predict the compound’s environmental fate and biodegradation pathways?
- Methodological Answer :
- EPI Suite : Estimate log Kow (hydrophobicity) and biodegradation probability (e.g., BIOWIN models) .
- Metabolic Pathway Simulation : Use UM-BBD/PPS system to predict microbial degradation products (e.g., morpholine ring cleavage) .
- Ecotoxicity Profiling : Validate predictions with Daphnia magna acute toxicity tests (OECD 202) .
Data and Regulatory Challenges
Q. How should researchers address gaps in physicochemical data (e.g., missing log P or pKa values)?
- Methodological Answer :
- Experimental Determination : Measure log P via shake-flask method (octanol/water) and pKa via potentiometric titration .
- Literature Mining : Cross-reference analogs (e.g., 4-methylmorpholine) for estimated values .
- QSAR Extrapolation : Use ACD/Percepta or ChemAxon software to predict missing parameters .
Q. What regulatory frameworks govern the compound’s use in international collaborative studies?
- Methodological Answer :
- Global Harmonization : Align with REACH (EU), TSCA (US), and AICIS (Australia) for hazard classification .
- Documentation : Prepare SDS per GHS Rev. 10, including ecotoxicological data (e.g., LC50 for fish) .
- Ethical Compliance : Obtain approvals for animal testing via institutional IACUC protocols (OECD 420/423) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
